4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide
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Overview
Description
4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide is a complex organic compound that features a tert-butyl group, an indole moiety, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization . Further studies would be needed to identify specific targets.
- Unfortunately, specific pathways affected by this compound are not well-documented. However, indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate amine and carbonyl precursors.
Final Coupling Step: The final step involves coupling the indole moiety with the pyrrolidine ring through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives and pyrrolidine-based compounds:
Similar Compounds: N-[(1-methyl-1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide, N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide.
Properties
IUPAC Name |
4-tert-butyl-N-(1H-indol-3-ylmethyl)-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)13-10-21-17(23)15(13)16(22)20-9-11-8-19-14-7-5-4-6-12(11)14/h4-8,13,15,19H,9-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUKXBPQYMLZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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